molecular formula C11H9FN2O3 B6385534 (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine CAS No. 1261959-32-3

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine

Cat. No.: B6385534
CAS No.: 1261959-32-3
M. Wt: 236.20 g/mol
InChI Key: MQAYCYDHHVQODH-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a 3-fluoro-4-methoxyphenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Medicine

In medicine, this compound is investigated for its pharmacological properties. Its derivatives have shown promise in preclinical studies as potential therapeutic agents for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups and the fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the fluorine and methoxy groups, resulting in different chemical properties and biological activities.

    (2,4)-Dihydroxy-5-(4-methoxyphenyl)pyrimidine: Similar structure but without the fluorine atom, affecting its reactivity and interactions.

    (2,4)-Dihydroxy-5-(3-fluorophenyl)pyrimidine: Lacks the methoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

The presence of both the fluorine and methoxy groups in (2,4)-Dihydroxy-5-(3-fluoro-4-methoxyphenyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and specific binding interactions. These features make it distinct from other similar compounds and enhance its potential in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYCYDHHVQODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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